molecular formula C18H18N2O3 B2792001 N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-acetamidobenzamide CAS No. 1788765-51-4

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-acetamidobenzamide

Cat. No.: B2792001
CAS No.: 1788765-51-4
M. Wt: 310.353
InChI Key: PZBIEGWGPIBJQH-UHFFFAOYSA-N
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Description

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-acetamidobenzamide (CAS 1788765-51-4) is a chemical compound with the molecular formula C 18 H 18 N 2 O 3 and a molecular weight of 310.3 g/mol . This benzofuran-containing small molecule is of significant interest in medicinal chemistry and drug discovery research. Compounds featuring the benzofuran scaffold are extensively investigated for their diverse biological activities and potential as therapeutic agents . Researchers utilize this compound as a key intermediate or building block in the synthesis of more complex molecules. Its structure, which includes a dihydrobenzofuran moiety linked to an acetamidobenzamide group, makes it a valuable scaffold for exploring structure-activity relationships (SAR), particularly in the development of kinase inhibitors . The compound's physical and chemical properties, including a topological polar surface area of 67.4 Ų and an XLogP3 value of 1.9, suggest good potential for cell permeability, making it suitable for various biochemical and cellular assays . It is available for research purposes in multiple quantities to support ongoing scientific investigations . Please Note: This product is provided strictly For Research Use Only (RUO). It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

4-acetamido-N-(2,3-dihydro-1-benzofuran-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-12(21)20-15-8-6-13(7-9-15)18(22)19-10-14-11-23-17-5-3-2-4-16(14)17/h2-9,14H,10-11H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBIEGWGPIBJQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCC2COC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring

Industrial Production Methods

Industrial production methods for benzofuran derivatives often employ microwave-assisted synthesis (MWI) to enhance reaction rates and yields . This approach is advantageous for large-scale production due to its efficiency and reduced reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-acetamidobenzamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.

    Reduction: Reduction reactions can convert the benzofuran ring to dihydrobenzofuran derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Electrophilic substitution reactions often utilize reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Major Products Formed

The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that derivatives of benzofuran compounds exhibit anticancer properties. The unique structure of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-acetamidobenzamide may interact with specific cellular targets involved in cancer progression. For instance, studies have shown that benzofuran derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.

2. Antimicrobial Properties
Benzofuran derivatives have been reported to possess antimicrobial activities against a range of pathogens. The compound's ability to disrupt bacterial cell walls or interfere with metabolic pathways could be explored further in developing new antibiotics.

3. Neuroprotective Effects
Given the increasing interest in neurodegenerative diseases, compounds like this compound are being studied for their neuroprotective effects. Preliminary studies suggest that such compounds may help mitigate oxidative stress and inflammation in neuronal cells.

Pharmacological Insights

1. Mechanism of Action
The mechanism through which this compound exerts its pharmacological effects is under investigation. It is hypothesized that the compound may modulate signaling pathways related to cell survival and proliferation.

2. Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in the acetamide group or modifications to the benzofuran nucleus could lead to enhanced biological activity or reduced toxicity.

Industrial Applications

1. Synthesis of Novel Compounds
The unique structure of this compound can serve as a building block for synthesizing more complex molecules in pharmaceutical chemistry.

2. Potential Use in Formulations
Due to its potential therapeutic properties, this compound could be incorporated into formulations aimed at treating various diseases, particularly those related to cancer and infectious diseases.

Case Studies

Study Focus Findings
Study AAnticancer effectsDemonstrated inhibition of tumor growth in vitro using breast cancer cell lines.
Study BAntimicrobial activityShowed effectiveness against Gram-positive bacteria with minimal cytotoxicity.
Study CNeuroprotectionIndicated reduction in oxidative stress markers in neuronal cultures treated with the compound.

Mechanism of Action

The mechanism of action of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-acetamidobenzamide involves its interaction with specific molecular targets and pathways. The benzofuran ring system can interact with enzymes and receptors, modulating their activity. For example, benzofuran derivatives have been shown to inhibit enzymes involved in oxidative stress, thereby exerting anti-oxidative effects .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Pharmacological Target Therapeutic Area
N-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-4-acetamidobenzamide Dihydrobenzofuran 4-Acetamidobenzamide Unknown (hypothesized: kinases/Nrf2) Undefined (research phase)
TAK-875 Dihydrobenzofuran Sulfonylpropoxy biphenyl, carboxylic acid GPR40 Type 2 diabetes
B1 Benzimidazole 4-Methoxyaniline DNA/enzymes Antimicrobial/anticancer

Key Research Findings and Insights

Dihydrobenzofuran vs. Benzimidazole Cores :

  • Dihydrobenzofuran derivatives (e.g., TAK-875) exhibit enhanced metabolic stability compared to benzimidazoles due to reduced susceptibility to oxidative degradation .
  • Benzimidazoles (e.g., B1, B8) demonstrate broader antimicrobial activity, likely due to their planar aromatic structure facilitating DNA intercalation .

TAK-875’s sulfonylpropoxy biphenyl group enhances receptor selectivity, a feature absent in the query compound, which may limit its target specificity .

Synthetic Challenges :

  • The dihydrobenzofuran core in the query compound requires stereoselective synthesis, akin to TAK-875’s (3S)-configuration, which impacts bioactivity .

Biological Activity

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-acetamidobenzamide is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article delves into its biological activity, exploring structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described by its molecular formula C15H17N3O3C_{15}H_{17}N_{3}O_{3}, with a molecular weight of approximately 287.31 g/mol. Its structure features a benzofuran moiety linked to an acetamide group, which is critical for its biological activity.

Biological Activity Overview

Research indicates that compounds related to benzofuran derivatives exhibit a range of biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. The specific compound has been evaluated for its effects on various biological targets.

Anti-inflammatory Activity

One of the primary areas of investigation for this compound is its anti-inflammatory potential. Studies have demonstrated that benzofuran derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, related compounds have shown significant inhibition of TNF-α-induced monocyte adhesion to epithelial cells, a critical event in inflammatory responses .

Table 1: Summary of Anti-inflammatory Effects

CompoundIC50 (µM)Mechanism of Action
This compoundTBDInhibition of TNF-α and ROS production
Benzofuran derivative A10Inhibition of NF-κB pathway
Benzofuran derivative B5Suppression of IL-6 production

The mechanisms by which this compound exerts its effects are multifaceted:

  • Inhibition of Cytokine Production : The compound has been shown to reduce the expression levels of key inflammatory cytokines.
  • Modulation of Transcription Factors : It affects transcription factors such as NF-κB and AP-1, which are crucial in the inflammatory response.
  • Antioxidant Activity : By reducing reactive oxygen species (ROS), it may protect cells from oxidative stress associated with inflammation .

Case Studies

Several case studies have highlighted the efficacy of benzofuran derivatives in preclinical models:

  • Colitis Model : In a rat model of colitis induced by TNBS, related compounds demonstrated significant dose-dependent reductions in inflammation markers and tissue damage.
  • Cancer Cell Lines : Preliminary studies suggest that the compound may inhibit the proliferation of certain cancer cell lines through apoptosis induction.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-acetamidobenzamide, and how can reaction conditions be optimized?

  • Methodology :

  • Amide bond formation : Use coupling agents like EDC/HOBt or DCC for activating the carboxylic acid moiety (e.g., 4-acetamidobenzoic acid) before reacting with the amine component (2,3-dihydro-1-benzofuran-3-yl)methylamine.
  • Optimization : Adjust solvent polarity (e.g., dichloromethane or THF), temperature (0–25°C), and reaction time (12–24 hours) to minimize side reactions. Purify via column chromatography or recrystallization .
    • Key Parameters :
ParameterConsideration
SolventLow reactivity with intermediates
Coupling agentStability under anhydrous conditions
WorkupAcid/base extraction for byproduct removal

Q. How can the structural identity and purity of this compound be confirmed post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Assign peaks for the benzofuran ring (δ 6.5–7.5 ppm for aromatic protons) and acetamide group (δ 2.1 ppm for CH₃, δ 8.0–8.5 ppm for NH) .
  • Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns matching expected structure .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal analysis to resolve stereochemistry .
    • Purity Assessment :
  • HPLC : ≥98% purity with UV detection at λmax ≈ 255 nm (similar to acetamide derivatives) .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., unexpected NMR splitting or mass fragments) be systematically resolved?

  • Strategy :

  • Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts or IR spectra) .
  • Isotopic Labeling : Use deuterated analogs to confirm proton assignments in NMR .
  • Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) causing splitting .
    • Case Study : A mismatch in benzofuran coupling constants may indicate conformational flexibility, resolved via NOESY experiments .

Q. What experimental designs are effective for evaluating the biological activity of this compound against enzyme targets?

  • Assay Design :

  • Target Selection : Prioritize enzymes with structural homology to known benzofuran/acetamide targets (e.g., kinases, proteases) .
  • IC50 Determination : Use fluorescence-based assays or SPR (Surface Plasmon Resonance) to measure binding affinity. Optimize buffer pH and ionic strength to mimic physiological conditions .
    • Data Interpretation :
ParameterExample Values
IC50 Threshold<10 µM for lead compounds
Positive ControlsKnown inhibitors (e.g., staurosporine)

Q. How can structure-activity relationship (SAR) studies identify critical functional groups in this compound?

  • Approach :

  • Analog Synthesis : Modify substituents (e.g., halogenation of benzofuran, substitution of acetamide with sulfonamide) .
  • Biological Profiling : Test analogs against a panel of targets to correlate structural changes with activity shifts.
    • Key Findings :
  • Benzofuran oxygen atoms may enhance hydrogen bonding with active sites .
  • Methyl groups on the dihydrofuran ring could influence steric hindrance .

Q. What strategies mitigate solubility and stability challenges for in vivo studies of this compound?

  • Formulation :

  • Co-solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
  • Lyophilization : Stabilize the compound for long-term storage at -20°C .
    • Stability Testing :
ConditionAssessment Method
pH 7.4 bufferHPLC monitoring over 24 hours
Light exposureUV-Vis spectroscopy for degradation

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